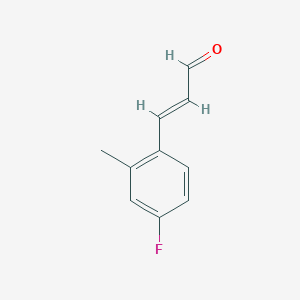
3-(4-Fluoro-2-methylphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)acrylaldehyde is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)acrylaldehyde typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method is the Knoevenagel condensation, where 4-fluoro-2-methylbenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-2-methylphenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methylphenyl)acrylic acid.
Reduction: 3-(4-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-2-methylphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and activity of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)acrylaldehyde depends on the specific application and the molecular targets involved. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The fluoro and methyl groups can influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)acrylaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
3-(4-Methylphenyl)acrylaldehyde: Lacks the fluoro group, resulting in different electronic properties and reactivity.
3-(4-Chloro-2-methylphenyl)acrylaldehyde: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical behavior.
Uniqueness
3-(4-Fluoro-2-methylphenyl)acrylaldehyde is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(E)-3-(4-fluoro-2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-7H,1H3/b3-2+ |
Clave InChI |
DWQCKDDSJSQGDB-NSCUHMNNSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)/C=C/C=O |
SMILES canónico |
CC1=C(C=CC(=C1)F)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


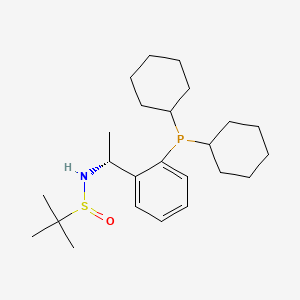
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
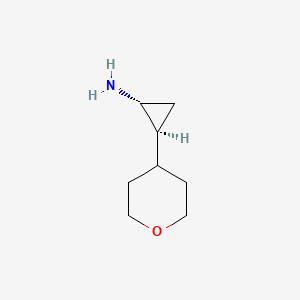
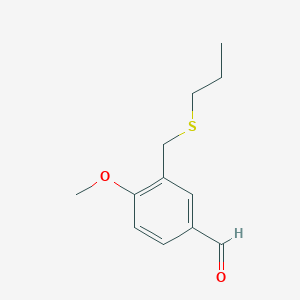
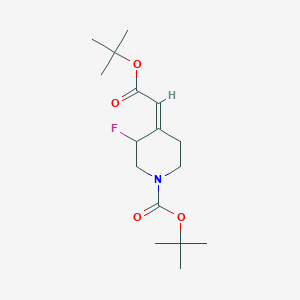

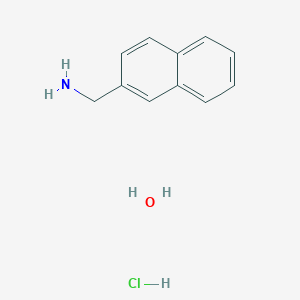

![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)
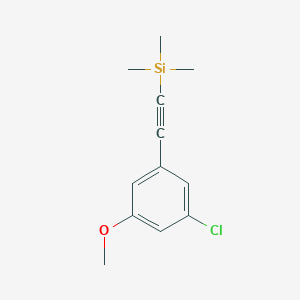

![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)
